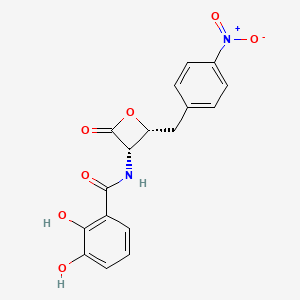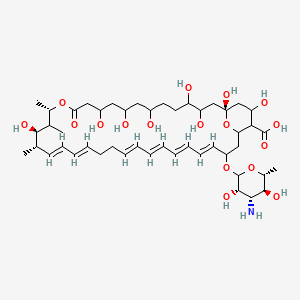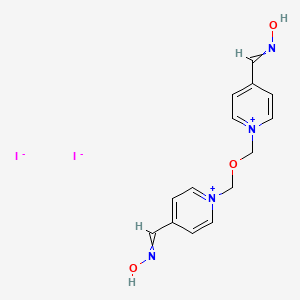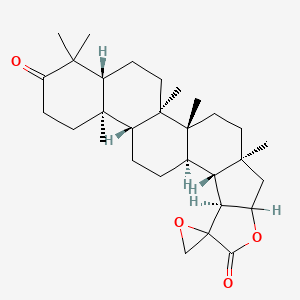
Minoxidil
Vue d'ensemble
Description
Minoxidil is a medication used to stimulate hair growth in adult men and women with a certain type of baldness . It was originally designed as a treatment for high blood pressure . It is also used to treat severely high blood pressure (hypertension) that is causing symptoms or damaging vital organs . It is usually given together with two other medicines to help prevent serious side effects .
Synthesis Analysis
Minoxidil is synthesized from barbituric acid, the reaction of which with phosphorus oxychloride gives 2,4,6-trichloropyrimidine . A patent describes a synthesis technique of minoxidil, where 2 are oxidized with metachloroperbenzoic acid, the chlorine pyrimidine of 4 diaminourea 6 obtains intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1, then intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1 and piperidines are condensed into minoxidil crude product in the basic conditions .Molecular Structure Analysis
The molecular formula of Minoxidil is C9H15N5O . The crystal structure of Minoxidil was disclosed through an X-ray analysis to understand the molecular mechanism of the drug action . There are two crystallographically independent molecules in an asymmetric unit. They adopt significantly different conformations .Chemical Reactions Analysis
Minoxidil is converted to Minoxidil sulfate through at least four cytosolic sulfotransferases found in the skin, the human scalp . A study aimed to assess the physical–chemical and microbiological stability and investigate the color change of compounded minoxidil formulations .Physical And Chemical Properties Analysis
Minoxidil is typically a white or off-white crystalline powder in its pure form . It is soluble in both water and alcohol, which makes it suitable for topical formulations . The molecular weight of Minoxidil is 209.25 g/mol .Applications De Recherche Scientifique
Treatment of Alopecia
Minoxidil is widely used in the treatment of alopecia , a condition characterized by hair loss . It is commonly used in hair solutions and foams to stimulate hair growth and restore hair condition . An increasing number of pharmacies around the world are producing these products .
Use in Personalized Medicine
Minoxidil is also used in the field of personalized medicine . It is often included in personalized hair solutions and foams, which are tailored to the specific needs of individual patients .
Nanotechnology-Based Delivery
Nanotechnology-based delivery systems: for Minoxidil have been developed to enhance its skin permeation and depot formation into hair follicles . These innovative formulations allow for controlled release of Minoxidil, increased skin bioavailability, and enhanced therapeutic efficacy with minimal adverse effects .
Prevention of Perifollicular Fibrosis
Minoxidil has been found to reduce the production and deposition of collagen fibers in the perifollicular space, preventing perifollicular fibrosis that occurs in Androgenetic Alopecia (AGA) . This might facilitate the reversal of miniaturization of hair follicles .
Treatment of Androgenetic Alopecia (AGA)
Minoxidil is used in the treatment of Androgenetic Alopecia (AGA) , a common hair-related disorder characterized by progressive hair loss patterns . It is known to stimulate hair growth and restore hair condition in patients suffering from this condition .
Oral Minoxidil Therapy for Hair Loss
Oral Minoxidil Therapy: is another application of Minoxidil. It has been used to treat chronic telogen effluvium, a condition characterized by excessive hair shedding . Patients receiving oral Minoxidil therapy have reported a significant progressive decrease in hair shedding scores .
Mécanisme D'action
Target of Action
Minoxidil primarily targets human dermal papillary cells (DPCs) or hair cells . These cells play a crucial role in the regulation of hair follicle development and cycling . Minoxidil also targets potassium channels , specifically the ATP-sensitive potassium (KATP) channels .
Mode of Action
Minoxidil promotes the survival of DPCs by activating both extracellular signal-regulated kinase (ERK) and Akt . It prevents cell death by increasing the ratio of BCl-2/Bax . Minoxidil is also known to open KATP channels, which is thought to be a key part of its stimulatory effect on hair growth .
Biochemical Pathways
Minoxidil acts through multiple pathways. As a vasodilator , it reduces peripheral resistance and produces a fall in blood pressure . It also acts as an anti-inflammatory agent , reducing inflammation that can contribute to hair loss . Minoxidil is an inducer of the Wnt/β-catenin signaling pathway , which plays a crucial role in hair follicle development and cycling . Additionally, it acts as an antiandrogen , countering the effects of male hormones that can contribute to hair loss .
Pharmacokinetics
Approximately 1.4% of topical minoxidil is absorbed through the skin . Minoxidil is a prodrug that is metabolized by follicular sulfotransferase to its active form, minoxidil sulfate . Those with higher sulfotransferase activity may respond better to minoxidil treatment than patients with lower sulfotransferase activity .
Result of Action
Minoxidil stimulates hair growth by shortening the telogen phase and causing premature entry of resting hair follicles into the anagen phase . It also increases hair follicle size . In addition, minoxidil stimulates cell proliferation, inhibits collagen synthesis, and stimulates the synthesis of vascular endothelial growth factor and prostaglandins .
Orientations Futures
Minoxidil is most effective for people under the age of 40 years whose hair loss is recent . The drug does not have any effect on receding hairlines . Using minoxidil liquid solution is pretty easy, although the first few times might feel a little bit awkward or unnatural until you get the hang of it . The entire process only takes a few minutes, making it easy to work into your morning and evening routines .
Propriétés
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
| Record name | SID46500395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects. | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Minoxidil | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS RN |
38304-91-5 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | minoxidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minoxidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOXIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of minoxidil in promoting hair growth?
A1: While the precise mechanism remains elusive, minoxidil appears to exert its effects through multiple pathways. Research suggests that minoxidil may act as a potassium channel opener, influencing cellular processes related to hair growth [ [], [] ]. It may also stimulate the release of growth factors from adipose-derived stem cells, further contributing to hair follicle stimulation [ [] ].
Q2: Does minoxidil interact with the androgen receptor pathway, which is implicated in androgenetic alopecia?
A2: Yes, emerging evidence suggests that minoxidil may indeed influence the androgen receptor (AR) pathway. Studies have demonstrated that minoxidil can suppress AR transcriptional activity, reduce the expression of AR target genes, and hinder the growth of AR-positive cells [ [], [] ].
Q3: Are there other enzymatic pathways that minoxidil may affect?
A3: Recent research points to potential interactions with enzymes involved in steroid hormone synthesis. Minoxidil has been shown to suppress the expression of steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and enhance the activity of aromatase (CYP19A1). These actions could modulate the balance of androgens and estrogens, potentially influencing hair growth [ [] ].
Q4: What is the molecular formula and weight of minoxidil?
A4: Minoxidil has the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol.
Q5: Are there specific spectroscopic data available for minoxidil?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be employed to elucidate the structural features of minoxidil.
Q6: What are the challenges associated with topical minoxidil formulations?
A6: Conventional topical formulations often rely on propylene glycol, alcohol, and water as vehicles [ [] ]. These ingredients can contribute to adverse effects like scalp dryness, irritation, and allergic contact dermatitis [ [], [], [] ].
Q7: Have alternative delivery systems been explored to overcome these limitations?
A7: Yes, researchers have investigated various approaches to enhance minoxidil delivery. These include:
- Nanoemulsions: Incorporating minoxidil into nanoemulsions with penetration enhancers like oleic acid or eucalyptol has shown promise in improving skin permeation and follicular targeting [ [] ].
- Niosomes: Niosomal formulations of minoxidil have demonstrated superior efficacy compared to conventional solutions in clinical trials, potentially due to enhanced skin penetration and reduced side effects [ [] ].
- Polymeric Nanoparticles: Encapsulating minoxidil within poly(lactide-co-glycolide) nanoparticles has been shown to prolong drug release and enhance delivery to hair follicles in animal models [ [] ].
Q8: How is minoxidil metabolized in the body?
A8: Minoxidil is a prodrug that requires conversion to its active form, minoxidil sulfate, by sulfotransferase enzymes [ [], [], [] ].
Q9: Does the activity of sulfotransferase enzymes influence the efficacy of minoxidil treatment?
A9: Yes, individual variations in sulfotransferase enzyme activity contribute to the variable response observed with minoxidil therapy [ [], [] ].
Q10: Has the long-term stability of sulfotransferase enzyme activity during minoxidil treatment been investigated?
A10: Research suggests that the expression of the sulfotransferase enzymatic system remains relatively stable over the course of topical minoxidil treatment [ [] ].
Q11: Have any biomarkers been explored to predict response to minoxidil treatment?
A11: Laser Doppler velocimetry, a non-invasive technique to measure scalp blood perfusion, has shown potential as a predictor of topical minoxidil response. It may serve as a surrogate marker for sulfotransferase enzyme activity [ [] ].
Q12: Are there any known systemic side effects associated with topical minoxidil use?
A12: While generally considered safe for topical use, rare cases of systemic side effects like paresthesia (abnormal sensation, like tingling or prickling) have been reported, potentially due to increased absorption [ [] ].
Q13: Are there any potential alternatives or substitutes for minoxidil in treating hair loss?
A13: Research into alternative therapies for hair loss is ongoing. Some avenues being explored include:
- Botanical 5-alpha reductase inhibitors: Plant-derived compounds that inhibit the conversion of testosterone to dihydrotestosterone, a hormone implicated in hair loss, have shown some promise in treating female pattern hair loss [ [] ].
- Low-level light therapy (LLLT): LLLT has emerged as a potential non-invasive treatment option for androgenetic alopecia, with studies suggesting comparable efficacy to minoxidil in some cases [ [], [] ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


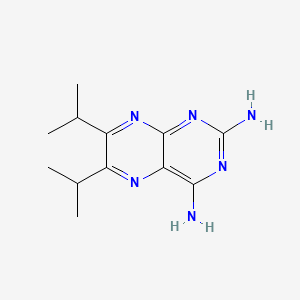
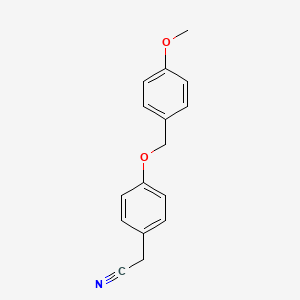
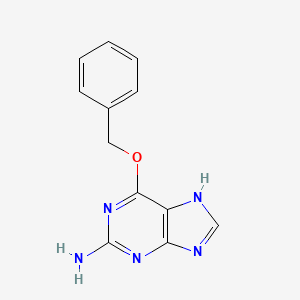


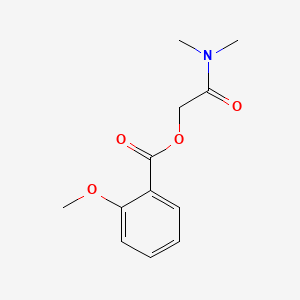
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
